molecular formula C13H12O3S B1649718 Phenol, 2-[(4-methylphenyl)sulfonyl]- CAS No. 10371-01-4

Phenol, 2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1649718
CAS No.: 10371-01-4
M. Wt: 248.3 g/mol
InChI Key: GRNCNZGRNOWBKC-UHFFFAOYSA-N
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Description

Phenol, 2-[(4-methylphenyl)sulfonyl]-, with the CAS number 10371-01-4 and a molecular formula of C13H12O3S, is a chemical compound of significant interest in research and development . Its primary value lies in its role as a versatile synthetic intermediate. This compound is extensively utilized in the pharmaceutical industry for the synthesis of novel drug candidates due to its relevant biological activity . Research indicates that its structural characteristics make it a potential inhibitor for various enzymes, including carbonic anhydrase isoforms, and it has been studied for derivatives possessing anti-inflammatory and antibacterial properties . Beyond pharmaceuticals, this sulfonyl phenol derivative finds applications in the broader chemical industry, such as in the production of dyes, pigments, and other specialized organic compounds . The compound is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNCNZGRNOWBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446907
Record name Phenol, 2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10371-01-4
Record name Phenol, 2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Phenol, 2 4 Methylphenyl Sulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of Phenol (B47542), 2-[(4-methylphenyl)sulfonyl]- is characterized by distinct signals corresponding to the aromatic protons of the phenol and p-tolyl rings, the hydroxyl proton, and the methyl protons.

The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the phenolic ring and the p-tolyl ring give rise to a series of multiplets. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating character of the hydroxyl and methyl groups. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group of the p-tolyl moiety gives rise to a characteristic singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Phenol Ring) 7.00 - 7.80 m -
Aromatic-H (p-Tolyl Ring) 7.30 - 7.90 m -
-OH Variable br s -
-CH₃ ~2.40 s -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Phenol, 2-[(4-methylphenyl)sulfonyl]- gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum displays several signals in the aromatic region (typically δ 110-160 ppm), corresponding to the carbon atoms of the two aromatic rings. The carbon atom attached to the hydroxyl group (C-OH) is typically observed at a downfield chemical shift due to the electronegativity of the oxygen atom. Similarly, the carbon atoms directly bonded to the sulfonyl group are also deshielded. The methyl carbon of the p-tolyl group appears at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-OH ~155
Aromatic C-SO₂ ~135
Aromatic CH (Phenol Ring) 115 - 135
Aromatic C (p-Tolyl Ring) 127 - 145
Aromatic CH (p-Tolyl Ring) 127 - 130
-CH₃ ~21

Note: The chemical shifts are approximate and can be influenced by the solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for deciphering the coupling networks within the phenolic and p-tolyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the linkage of the sulfonyl group to both the phenol and p-tolyl rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Phenol, 2-[(4-methylphenyl)sulfonyl]- displays characteristic absorption bands corresponding to the various functional groups present.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. Strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration may appear in the fingerprint region.

Table 3: Key FTIR Absorption Bands for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch > 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
S=O Asymmetric Stretch 1300 - 1350 Strong
S=O Symmetric Stretch 1120 - 1160 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

For Phenol, 2-[(4-methylphenyl)sulfonyl]-, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric S=O stretching vibration of the sulfonyl group should also be Raman active. The C-S bond, which can be weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. The O-H stretching vibration is typically weak in Raman spectroscopy.

Table 4: Expected Key Raman Shifts for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Vibrational Mode Raman Shift Range (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
Aromatic C=C Stretch 1580 - 1620 Strong
S=O Symmetric Stretch 1120 - 1160 Medium to Strong

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for determining the precise molecular weight and elucidating the structure of Phenol, 2-[(4-methylphenyl)sulfonyl]- through its characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). The fragmentation of this molecular ion provides valuable structural information. The bond between the phenolic ring and the sulfur atom is a likely point of cleavage. Another significant fragmentation pathway involves the cleavage of the sulfur-carbon bond of the tosyl group, leading to the formation of a stable tropylium-like ion at m/z 91, which is characteristic of toluene-containing structures. The loss of sulfur dioxide (SO₂) is also a common fragmentation pathway for sulfonyl compounds.

The key fragmentation patterns can be summarized as follows:

Formation of the molecular ion: The initial ionization of the molecule.

Cleavage of the C-S bond: Scission of the bond connecting the sulfonyl group to the phenol ring.

Cleavage of the S-C (tosyl) bond: Release of the tolyl group, often leading to the m/z 91 fragment.

Loss of SO₂: Elimination of a sulfur dioxide molecule from various fragment ions.

Table 1: Predicted Mass Spectrometry Data for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Feature Description Predicted m/z Value
Molecular Ion [M]⁺ The intact molecule with one electron removed. 264.05
Fragment 1 Loss of the tolyl group ([M - C₇H₇]⁺). 173.00
Fragment 2 Tropylium-like ion from the tolyl group ([C₇H₇]⁺). 91.05
Fragment 3 Phenoxy radical cation fragment ([M - C₇H₇SO₂]⁺). 93.03

| Fragment 4 | Loss of sulfur dioxide from the molecular ion ([M - SO₂]⁺). | 200.08 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of Phenol, 2-[(4-methylphenyl)sulfonyl]- by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. The molecule contains two key chromophores: the phenol ring and the p-tolyl group, linked by a sulfonyl group.

The sulfonyl (-SO₂-) group generally acts as an auxochrome but can also serve as an insulating group, which disrupts the π-conjugation between the two aromatic rings. Consequently, the UV-Vis spectrum is expected to resemble a superposition of the spectra of its constituent chromophores (a substituted phenol and a substituted toluene) rather than that of a single, extended conjugated system.

The primary electronic transitions observed are typically π → π* transitions within the aromatic rings. The hydroxyl (-OH) group on the phenol ring is an activating group that can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). Similarly, the methyl (-CH₃) group on the tolyl ring has a slight bathochromic effect. The spectrum would therefore be expected to show strong absorption bands in the UV region, characteristic of substituted benzene derivatives.

Table 2: Expected UV-Vis Absorption Data for Phenol, 2-[(4-methylphenyl)sulfonyl]-

Electronic Transition Chromophore Expected λmax Range (nm)
π → π (E2-band)* Phenyl Ring ~210 - 230
π → π (B-band)* Phenyl Ring ~270 - 290
π → π (E2-band)* Tolyl Ring ~205 - 225

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

The conformation of the molecule is largely defined by the torsion angles around the C-S-C linkage. Due to steric hindrance between the two aromatic rings, they are not expected to be coplanar. The geometry around the sulfur atom is approximately tetrahedral. The analysis would reveal the specific dihedral angles between the planes of the phenol and tolyl rings.

Table 3: Illustrative Crystallographic Parameters for a Diaryl Sulfone

Parameter Description Illustrative Value
Crystal System The symmetry system of the crystal lattice. Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c or Pbca
a, b, c (Å) The dimensions of the unit cell. e.g., a=8.5, b=12.1, c=15.3
α, β, γ (°) The angles of the unit cell. e.g., α=90, β=95.5, γ=90
Z The number of molecules in the unit cell. 4 or 8
Key Dihedral Angle Angle between the planes of the two aryl rings. 70° - 90°

| H-Bonding | Presence and nature of hydrogen bonds. | O-H···O=S |

Theoretical and Computational Chemistry Investigations of Phenol, 2 4 Methylphenyl Sulfonyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecular systems. By calculating the electron density, DFT methods can predict a wide array of properties, from the geometric structure to the reactivity of Phenol (B47542), 2-[(4-methylphenyl)sulfonyl]-.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For Phenol, 2-[(4-methylphenyl)sulfonyl]-, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic pi-system. The LUMO is likely to be distributed over the electron-withdrawing sulfonyl group and the tolyl moiety. The HOMO-LUMO gap would indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Phenol, 2-[(4-methylphenyl)sulfonyl]-

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: The values in this table are illustrative and represent typical ranges for similar aromatic sulfone compounds as specific data for the target molecule is not readily available.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In an MEP map of Phenol, 2-[(4-methylphenyl)sulfonyl]-, the most negative potential (red) would be concentrated around the phenolic oxygen and the oxygen atoms of the sulfonyl group, highlighting these as sites for hydrogen bonding and interaction with electrophiles. The area around the phenolic hydrogen and the sulfur atom of the sulfonyl group would likely exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction.

For Phenol, 2-[(4-methylphenyl)sulfonyl]-, a higher electrophilicity index would suggest a greater capacity to accept electrons. The Fukui function would further refine this by identifying the specific atoms most susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for Phenol, 2-[(4-methylphenyl)sulfonyl]-

DescriptorValue (illustrative)
Chemical Potential (μ)-3.85 eV
Hardness (η)2.65 eV
Electrophilicity Index (ω)2.80 eV
Note: The values in this table are for illustrative purposes to demonstrate the output of such a calculation, as specific data for the target molecule is not available.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental spectrum, a detailed assignment of the vibrational modes to specific functional groups and bond vibrations can be achieved. This correlation provides strong evidence for the molecular structure.

For Phenol, 2-[(4-methylphenyl)sulfonyl]-, key vibrational modes would include the O-H stretching of the phenol group, the S=O symmetric and asymmetric stretching of the sulfonyl group, and various C-H and C-C stretching and bending vibrations within the aromatic rings.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of Phenol, 2-[(4-methylphenyl)sulfonyl]-, revealing its preferred shapes and how it moves and flexes at a given temperature. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study the interaction dynamics of Phenol, 2-[(4-methylphenyl)sulfonyl]- with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, transport properties, and potential binding modes with target proteins. Such simulations can reveal key intermolecular interactions, like hydrogen bonds and van der Waals forces, that govern its behavior in a complex environment. For instance, MD simulations could model the interaction of the phenolic hydroxyl group with water molecules, providing insights into its solvation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This allows for a step-by-step understanding of how reactants are converted into products.

For the synthesis or reactions of Phenol, 2-[(4-methylphenyl)sulfonyl]-, quantum chemical calculations can be employed to study various potential reaction pathways. For example, in the synthesis of diaryl sulfones, these calculations can help determine whether a reaction proceeds through a nucleophilic substitution, a radical mechanism, or another pathway. organic-chemistry.orgresearchgate.net They can also shed light on the role of catalysts and solvents in the reaction. researchgate.net By calculating the energy profiles of different mechanistic possibilities, the most favorable reaction pathway can be identified, providing valuable information for optimizing reaction conditions and designing new synthetic routes. wuxiapptec.comorganic-chemistry.org

In Silico Modeling for Molecular Interactions with Biomolecules

Extensive searches of scientific literature and chemical databases have been conducted to identify in silico modeling studies detailing the molecular interactions of Phenol, 2-[(4-methylphenyl)sulfonyl]- with various biomolecules. Despite a thorough investigation using the compound's systematic name and known identifiers, no specific molecular docking, protein binding, or enzyme inhibition studies for Phenol, 2-[(4-methylphenyl)sulfonyl]- were found in the available literature.

The investigation process included searches for molecular docking simulations, computational analyses of protein binding affinities, and virtual screening studies that might feature this specific compound. However, these inquiries did not yield any published research or data sets that would allow for a detailed discussion or the creation of data tables regarding its interactions with biological targets.

Therefore, information regarding the binding modes, interaction energies, or specific amino acid residues involved in potential complexes with biomolecules for Phenol, 2-[(4-methylphenyl)sulfonyl]- is not available at this time. Further computational research would be necessary to elucidate the potential biomolecular interactions of this compound.

Chemical Reactivity and Mechanistic Studies of Phenol, 2 4 Methylphenyl Sulfonyl

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-tosylphenol is subject to electrophilic aromatic substitution (EAS), with the reaction's rate and regioselectivity being influenced by the combined effects of the hydroxyl (-OH) and the tosyl (-SO2C6H4CH3) substituents. wikipedia.orgvanderbilt.edu The hydroxyl group is a potent activating group that directs incoming electrophiles to the positions ortho and para to itself (C4 and C6). vanderbilt.edu Conversely, the sulfonyl group is a strong deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta positions (C4 and C6). masterorganicchemistry.com

In the case of 2-tosylphenol, these directing effects are synergistic, both favoring substitution at the C4 and C6 positions. However, the opposing electronic influences—activation from the -OH group and deactivation from the -SO2- group—result in a ring that is less reactive than phenol (B47542) but more susceptible to electrophilic attack than rings bearing only a sulfonyl group. vanderbilt.edu Reactions such as nitration and halogenation are therefore expected to yield a mixture of 4- and 6-substituted products. masterorganicchemistry.comnih.gov The specific reaction conditions can be tailored to favor one isomer over the other, although steric hindrance from the bulky tosyl group may influence the product distribution. google.com

ReactionReagents and ConditionsExpected Major Products
Nitration Concentrated HNO₃, H₂SO₄, low temperature4-Nitro-2-[(4-methylphenyl)sulfonyl]phenol, 6-Nitro-2-[(4-methylphenyl)sulfonyl]phenol
Halogenation Br₂, FeBr₃ or mild Lewis acid4-Bromo-2-[(4-methylphenyl)sulfonyl]phenol, 6-Bromo-2-[(4-methylphenyl)sulfonyl]phenol
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄)2-[(4-Methylphenyl)sulfonyl]phenol-4-sulfonic acid

A representative table of potential electrophilic aromatic substitution reactions on Phenol, 2-[(4-methylphenyl)sulfonyl]-.

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The oxygen atom of the hydroxyl group in 2-tosylphenol possesses lone pairs of electrons, rendering it nucleophilic. This reactivity is significantly enhanced upon deprotonation by a base to form the corresponding phenoxide ion. The phenoxide can then participate in various nucleophilic substitution reactions, most notably O-alkylation and O-acylation.

O-Alkylation: This reaction typically proceeds via the Williamson ether synthesis, where the phenoxide displaces a leaving group from an alkyl halide or a similar electrophile. slchemtech.com The reaction is commonly carried out in the presence of a base such as potassium carbonate or sodium hydride. nih.govpnnl.gov The bulky ortho-tosyl group can impose steric hindrance, potentially reducing the reaction rate compared to unhindered phenols. researchgate.net

O-Acylation: The formation of a phenyl ester can be achieved by reacting 2-tosylphenol with an acyl chloride or anhydride. researchgate.net This transformation can be catalyzed by either a base (to generate the more nucleophilic phenoxide) or an acid (to activate the acylating agent).

Reaction TypeTypical ReagentsGeneral Product
O-Alkylation R-X (Alkyl halide), Base (e.g., K₂CO₃)2-(Alkoxy)phenyl p-tolyl sulfone
O-Acylation R-COCl (Acyl chloride), Base (e.g., Pyridine)2-(p-Tolylsulfonyl)phenyl acetate

A table summarizing representative nucleophilic reactions at the hydroxyl group.

Reactions Involving the Sulfonyl Moiety

The sulfonyl group has a profound impact on the molecule's reactivity and can itself be the site of chemical transformations.

The sulfur atom in the sulfonyl group of 2-tosylphenol is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfur atom of the sulfonyl moiety cannot be further oxidized.

The sulfur atom in the sulfonyl group is highly electron-deficient due to the two electronegative oxygen atoms, making it an electrophilic center. While the aryl C–S bond is generally robust, it can be cleaved under specific, often metal-catalyzed, conditions. nih.govrsc.org This desulfonylative functionalization allows the sulfonyl group to be replaced by other atoms or groups. nih.gov For instance, nickel- or palladium-catalyzed cross-coupling reactions can cleave the C–SO₂ bond, enabling the formation of new carbon-carbon bonds. nih.govcruddengroup.com These reactions demonstrate the utility of the sulfonyl group as a removable directing group or a coupling handle in advanced organic synthesis.

Acid-Base Properties and Proton Transfer Mechanisms

Like other phenols, 2-tosylphenol is a weak acid. The acidity arises from the ability to donate the proton of the hydroxyl group to a base. The stability of the resulting conjugate base (the phenoxide) is a key determinant of the acid's strength.

The presence of the strongly electron-withdrawing tosyl group at the ortho position significantly increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10). The tosyl group stabilizes the negative charge of the phenoxide ion through a powerful inductive effect, making deprotonation more favorable. stackexchange.com For comparison, the related compound bis(4-hydroxyphenyl) sulfone has a pKa in the range of 7-8, indicating a substantial increase in acidity due to the sulfonyl group. sigmaaldrich.com

The mechanism of proton transfer involves the interaction of the acidic proton with a base. In solution, this can be a direct transfer to a base molecule or a solvent-mediated process where solvent molecules form a hydrogen-bonding network to shuttle the proton from the acid to the base.

Catalytic Transformations Involving Phenol, 2-[(4-methylphenyl)sulfonyl]- as a Ligand or Substrate

The functional groups within 2-tosylphenol allow it to participate in a variety of catalytic processes, acting as either a ligand that coordinates to a metal center or as a substrate that is transformed.

As a Ligand: The oxygen atoms of both the hydroxyl (or phenoxide) and sulfonyl groups can act as Lewis basic sites to coordinate with metal ions. nih.gov This allows the molecule to function as a potential bidentate O,O-ligand in transition metal catalysis. The specific geometry and electronic properties imparted by such a ligand could influence the outcome of catalytic reactions. youtube.com

As a Substrate: The molecule is a versatile substrate for modern catalytic C-H functionalization and cross-coupling reactions.

C-H Functionalization: The hydroxyl and sulfonyl groups can serve as directing groups to guide a transition metal catalyst to activate and functionalize specific C-H bonds on the aromatic ring. mdpi.comyoutube.com For example, a catalyst could coordinate to the hydroxyl oxygen and selectively functionalize the C6-H bond. nih.gov

Cross-Coupling Reactions: As mentioned in section 5.3.2, aryl sulfones can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. cruddengroup.combohrium.com In these transformations, the entire tosylphenyl group can be coupled with nucleophilic reagents like boronic acids (Suzuki-Miyaura coupling) or organozinc compounds, leading to the formation of biaryl structures through C-S bond cleavage. nih.govnih.gov

RoleCatalytic Reaction TypeCatalyst System (Example)Outcome
Ligand General Transition Metal CatalysisM(L)n (where L = 2-tosylphenoxide)Modulated catalytic activity/selectivity
Substrate Directed C-H Silylation[Ir] or [Rh] catalystortho-Silylated phenol derivative
Substrate Desulfonylative Cross-Coupling[Ni] or [Pd] catalyst, Boronic acidBiaryl compound (C-S bond replaced by C-C bond)

A table of potential catalytic transformations involving Phenol, 2-[(4-methylphenyl)sulfonyl]-.

Q & A

Q. What are the common synthetic routes for preparing Phenol, 2-[(4-methylphenyl)sulfonyl]-, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chloride intermediates react with phenolic substrates under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1H^1H NMR at δ 2.5–3.5 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–7.8 ppm for sulfonyl-linked phenyl groups) and methyl groups (δ 2.4 ppm). 13C^{13}C NMR confirms sulfonyl carbon signals at δ 140–145 ppm.
  • X-ray crystallography : Resolves bond lengths (e.g., S–O bonds at ~1.43 Å) and dihedral angles between aromatic rings, critical for understanding steric effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts contributing 12–15% to crystal packing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) of this compound?

  • Methodological Answer : Contradictions often arise from assay conditions. To address this:
  • Standardize assays : Use triplicate measurements with controls (e.g., acarbose for α-glucosidase inhibition) and report IC₅₀ values with SEM (e.g., IC₅₀ = 18.3 ± 0.7 µM).
  • Validate target specificity : Perform kinase profiling or proteome-wide screens to rule off-target effects.
  • Structural analogs : Compare activities of derivatives (e.g., 2-{2,3-dihydro-1,4-benzodioxin-6-yl[...]}-N-phenylacetamides) to identify structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced stability or bioactivity?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and byproduct formation.
  • Catalyst optimization : Use Pd/C or CuI for cross-coupling reactions, monitoring progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Thermodynamic analysis : Calculate activation energy (ΔG‡) via Arrhenius plots to identify temperature-sensitive steps .

Q. How does the electronic environment of the sulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) show:
  • Charge distribution : Sulfonyl oxygen carries a partial charge of −0.45 e, enhancing electrophilicity.
  • Transition states : Stabilized by resonance between sulfonyl and aromatic π-systems, reducing energy barriers by ~5 kcal/mol compared to non-sulfonylated analogs .

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